molecular formula C14H13N5 B13811561 Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)- CAS No. 60560-41-0

Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-

Cat. No.: B13811561
CAS No.: 60560-41-0
M. Wt: 251.29 g/mol
InChI Key: HKCIAYNSNFLSIC-UHFFFAOYSA-N
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Description

1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C14H13N5 It is known for its unique structure, which includes a benzyl group, a cyano group, and a pyridyl group attached to a guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine can be synthesized through a multi-step process involving the reaction of benzylamine with cyanogen bromide, followed by the addition of 4-pyridinecarboxaldehyde. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted guanidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and pyridyl groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

  • N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828)
  • Pinacidil (N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine)
  • Cimetidine (N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine)

Uniqueness: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

60560-41-0

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

2-benzyl-1-cyano-3-pyridin-4-ylguanidine

InChI

InChI=1S/C14H13N5/c15-11-18-14(19-13-6-8-16-9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17,18,19)

InChI Key

HKCIAYNSNFLSIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(NC#N)NC2=CC=NC=C2

Origin of Product

United States

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